molecular formula C21H17N3O3 B3842703 N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide

N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide

Cat. No. B3842703
M. Wt: 359.4 g/mol
InChI Key: ULCGEKRFJLTWCQ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide, also known as DAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce cellular damage and apoptosis. N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.
Biochemical and Physiological Effects:
N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide has been shown to possess anti-inflammatory and anti-viral properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide in lab experiments is its high selectivity towards cancer cells, which makes it a promising candidate for anti-cancer therapy. In addition, N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide is relatively easy to synthesize and purify, making it readily available for scientific research. However, one of the limitations of using N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for research on N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as organic electronics and optoelectronics, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to evaluate the safety and efficacy of N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide as a potential therapeutic agent for various diseases.
Conclusion:
In conclusion, N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide, or N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide involves the reaction of 4-nitrobenzohydrazide with 1-(1,2-dihydro-5-acenaphthylenyl)ethanone in the presence of a catalyst. N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. While there are advantages and limitations to using N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide in lab experiments, there are also several future directions for research on this compound.

Scientific Research Applications

N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In biochemistry, N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide has been used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide has been explored for its potential use in organic electronics and optoelectronics.

properties

IUPAC Name

N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-13(22-23-21(25)16-7-10-17(11-8-16)24(26)27)18-12-9-15-6-5-14-3-2-4-19(18)20(14)15/h2-4,7-12H,5-6H2,1H3,(H,23,25)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGEKRFJLTWCQ-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide
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N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-nitrobenzohydrazide

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